molecular formula C8H9BrN2O B3100065 [(3-Bromophenyl)methyl]urea CAS No. 135996-84-8

[(3-Bromophenyl)methyl]urea

Cat. No.: B3100065
CAS No.: 135996-84-8
M. Wt: 229.07 g/mol
InChI Key: ZQZDWEGVUDTKGG-UHFFFAOYSA-N
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Description

Significance of Urea (B33335) Functional Groups in Organic Chemistry

The urea functional group, characterized by a carbonyl group flanked by two amino groups, is a motif of profound importance in organic chemistry. rsc.orgnih.gov Its discovery through the synthesis from inorganic materials in the 19th century marked a pivotal moment in the history of chemistry, effectively bridging the gap between the inorganic and organic worlds. frontiersin.org The unique electronic structure of the urea moiety, featuring resonance delocalization, endows it with specific chemical properties. nih.gov

The presence of both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen) allows urea derivatives to form robust and directional intermolecular interactions. This capacity for hydrogen bonding is a critical determinant of their physical properties and their interactions with biological macromolecules, making them a privileged scaffold in medicinal chemistry and materials science. researchgate.netresearchgate.net Furthermore, the nitrogen atoms of the urea group can be substituted with a wide variety of alkyl and aryl groups, leading to a vast and diverse chemical space of N-substituted urea derivatives. rsc.org This structural tunability allows for the fine-tuning of steric and electronic properties to achieve desired chemical or biological effects. nih.gov

Overview of Bromophenyl Urea Derivatives in Advanced Chemical Synthesis

Within the large family of N-substituted ureas, bromophenyl urea derivatives have emerged as significant building blocks in advanced chemical synthesis. The introduction of a bromine atom onto the phenyl ring provides a reactive handle for a variety of synthetic transformations, most notably in cross-coupling reactions. This has made bromophenyl ureas valuable intermediates in the construction of more complex molecular architectures. researchgate.net

The synthesis of N-substituted ureas, including those bearing a bromophenyl group, can be achieved through several methods. A common and efficient approach involves the nucleophilic addition of amines to isocyanates. rsc.orgnih.gov Greener and more scalable methods have also been developed, such as the reaction of amines with potassium isocyanate in water, which avoids the use of hazardous reagents like phosgene (B1210022). rsc.orgrsc.org These synthetic strategies provide ready access to a wide array of bromophenyl urea derivatives for further investigation.

The presence of the bromophenyl moiety has been shown to influence the biological activity of urea derivatives. For instance, various bromophenyl-containing ureas have been investigated for their potential as antimicrobial and anticancer agents. researchgate.netresearchgate.netnih.gov The position of the bromine atom on the phenyl ring (ortho, meta, or para) can significantly impact the compound's properties and activity.

Scope and Research Trajectory of [(3-Bromophenyl)methyl]urea in Academic Investigations

The specific compound, this compound, with the chemical formula C8H9BrN2O, is an N-substituted urea derivative that features a 3-bromophenyl group attached to one of the urea nitrogens via a methylene (B1212753) linker.

While extensive academic literature dedicated solely to this compound is not abundant, its chemical structure suggests its primary role as a synthetic intermediate. The presence of the 3-bromophenylmethyl group makes it a valuable precursor for the synthesis of more elaborate molecules. The bromine atom can be utilized in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, while the urea moiety can participate in further functionalization or act as a key pharmacophore.

The research trajectory for compounds like this compound is often directed towards their incorporation into larger molecules with specific biological targets. For example, related diphenylurea-linked 1,2,3-triazole derivatives have been synthesized and investigated as potential IDO1 inhibitors, which are of interest in cancer immunotherapy. frontiersin.org This suggests that this compound could serve as a starting material for creating libraries of compounds for screening in various drug discovery programs. Its commercial availability from chemical suppliers further supports its utility as a readily accessible building block for synthetic chemists.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromophenyl)methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c9-7-3-1-2-6(4-7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZDWEGVUDTKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations and Chemical Transformations of 3 Bromophenyl Methyl Urea and Urea Analogues

Reaction Pathways and Proposed Mechanisms in Urea (B33335) Formation

The synthesis of urea derivatives, including [(3-Bromophenyl)methyl]urea, can be achieved through various reaction pathways. A common and traditional method involves the reaction of amines with phosgene (B1210022) or its equivalents. nih.govresearchgate.net This process typically generates an isocyanate intermediate, which then reacts with another amine to form the desired urea. nih.gov For unsymmetrical ureas, this involves the condensation of an isocyanate with an amine. wikipedia.org

Another significant pathway is the Hofmann rearrangement of primary amides, which produces an isocyanate intermediate in situ. organic-chemistry.orgthieme-connect.com This intermediate can then be trapped by an amine or ammonia (B1221849) to yield the corresponding urea derivative. organic-chemistry.orgthieme-connect.com For instance, treating primary amides with phenyliodine diacetate in the presence of an ammonia source provides N-substituted ureas. thieme-connect.com The use of solvents like 2,2,2-trifluoroethanol (B45653) can enhance the reactivity of the hypervalent iodine reagent, facilitating the synthesis of even electron-poor ureas. thieme-connect.com

Furthermore, ureas can be synthesized through the reaction of amines with potassium isocyanate in water, which serves as a simple and efficient method. rsc.org The reaction of amines with carbonyldiimidazole can also produce monosubstituted carbamoylimidazoles, which are versatile intermediates for synthesizing ureas and other related compounds. organic-chemistry.org The table below summarizes some common methods for urea synthesis.

Table 1: Common Synthetic Routes to Substituted Ureas

MethodReagentsIntermediatesReference
PhosgenationAmine, Phosgene/EquivalentsIsocyanate, Carbamoyl chloride nih.govresearchgate.netwikipedia.org
Hofmann RearrangementPrimary Amide, Phenyliodine diacetate, Ammonia sourceIsocyanate organic-chemistry.orgthieme-connect.com
Isocyanate AdditionAmine, Potassium Isocyanate- rsc.org
Carbamoylimidazole RouteAmine, CarbonyldiimidazoleCarbamoylimidazole organic-chemistry.org

The formation of this compound would likely proceed via the reaction of 3-bromobenzylamine (B82478) with an isocyanate-generating reagent or by the Hofmann rearrangement of a suitable primary amide followed by reaction with ammonia.

Catalytic Hydrogenation and Reduction Pathways of Urea Derivatives

The hydrogenation of urea derivatives represents a significant transformation, converting them into valuable chemicals like amines and methanol (B129727). researchgate.net This process is challenging due to the low reactivity of the carbonyl group in ureas, a consequence of resonance stabilization. arabjchem.org

Ruthenium and Iridium Catalysis in Urea Derivative Hydrogenolysis

Ruthenium and iridium pincer complexes have proven to be effective catalysts for the hydrogenation of various urea derivatives. researchgate.netresearchgate.netchemrxiv.org These reactions typically yield amines and methanol in good to excellent yields. researchgate.net For example, a ruthenium-bipyridine-based PNN pincer complex can efficiently catalyze the reductive C-N bond cleavage of urea derivatives. researchgate.net Similarly, iridium-based catalysts have been successfully employed for the hydrogenolysis of both symmetrical and unsymmetrical ureas, often under high hydrogen pressure. researchgate.net The catalytic activity of these metals is crucial for breaking the strong C-N bond in the urea moiety. researchgate.netchemrxiv.org Some studies have also explored manganese-based catalysts for the hydrogenation of ureas. chemrxiv.org

Selective Carbon-Nitrogen Bond Cleavage in Urea Systems

A key aspect of urea hydrogenolysis is the selective cleavage of the carbon-nitrogen (C-N) bond. In unsymmetrical urea derivatives, iridium catalysts have shown high selectivity in cleaving the C-N bond on the side with more substituents at the nitrogen atom. tcichemicals.com This regioselectivity is a significant advantage for targeted synthesis. The challenge lies in achieving this cleavage without affecting other potentially more reactive functional groups. u-tokyo.ac.jp Remarkably, certain iridium catalysts can selectively hydrogenolyze the urea group even in the presence of more reactive carbonyl functionalities like esters and amides. researchgate.netu-tokyo.ac.jp This unique chemoselectivity is attributed to either a metal-ligand cooperative mechanism or the thermal decomposition of the urea into an isocyanate and an amine, with subsequent selective hydrogenation of the isocyanate. chemrxiv.org

Formation of Formamide (B127407) and Methylamine (B109427) Intermediates

The hydrogenation of urea derivatives can proceed through various intermediates, with formamides being a key species. researchgate.netrsc.org Under certain conditions, the reaction can be stopped at the formamide stage, providing a method for the semi-hydrogenation of ureas. chemistryviews.org For instance, a ruthenium-catalyzed system using (PPh₃)₃RuCl₂ as a precursor has been developed for the selective synthesis of formamides from ureas. chemistryviews.org

Further hydrogenation of the formamide intermediate leads to the formation of methylamines and methanol. rsc.org The reaction pathway can be influenced by temperature; lower temperatures may favor formamide formation, while higher temperatures promote the complete reduction to amines and methanol. rsc.org The formation of methylamines can occur through two main routes: the hydrodehydration of formamide intermediates or the catalytic coupling of the resulting methanol and amines. rsc.org The table below outlines the products of urea hydrogenation under different catalytic systems.

Table 2: Products of Catalytic Hydrogenation of Urea Derivatives

Electrophilic and Nucleophilic Reactivity of the Urea Moiety

The urea functionality exhibits both electrophilic and nucleophilic properties, making it a versatile component in organic synthesis. The carbonyl carbon of the urea group is electrophilic and can be attacked by nucleophiles. This reactivity is central to many of the transformations discussed, including its formation and reduction. The electrophilicity of the carbonyl group can be enhanced by protonation or by coordination to a Lewis acid, which is a common strategy in catalysis. beilstein-journals.org For instance, in strong Brønsted acids, urea derivatives can form superelectrophilic species, such as dicationic intermediates, which are highly reactive towards even weak nucleophiles. researchgate.net

Conversely, the nitrogen atoms of the urea moiety are nucleophilic. Urea and its derivatives can act as nucleophiles in substitution reactions. researchgate.net For example, urea anions can participate in nucleophilic aromatic substitution (SNAr) reactions. researchgate.net The nucleophilicity of the nitrogen atoms is also key to the formation of ureas from isocyanates, where the amine nitrogen attacks the electrophilic carbonyl carbon of the isocyanate. nih.gov The interplay between the electrophilic carbonyl carbon and the nucleophilic nitrogen atoms defines the rich chemistry of the urea group.

Self-Protonation and Acid-Base Chemistry in Substituted Ureas

Ureas are weak bases, with protonation generally occurring at the oxygen atom to form a more stable, resonance-stabilized cation. rsc.orguu.nlwikipedia.org However, N-protonated ureas can also be formed, though they are less common. rsc.org The site of protonation is a critical factor in the reactivity of the urea. O-protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. mdpi.com

An interesting phenomenon observed in substituted ureas is self-protonation. In the presence of a strong Lewis acid like tungsten hexachloride (WCl₆), N-substituted ureas can undergo self-protonation, where one urea molecule acts as a proton source for another. rsc.orgrsc.org This can occur via C-H or N-H bond activation. rsc.orgunipi.it For example, the reaction of WCl₆ with 1,3-diphenylurea (B7728601) can lead to the formation of an O-protonated urea salt, with the proton likely originating from the N-H bond of another urea molecule. rsc.orgunipi.it

The acidity of the N-H protons in ureas is also an important characteristic. Aromatic bis-urea derivatives have been found to be surprisingly acidic in DMSO, with pKa values around 14. researchgate.net This acidity is influenced by the substituents on the aromatic rings and allows these molecules to act as anion receptors through hydrogen bonding. researchgate.net The acid-base properties of substituted ureas are therefore crucial for understanding their behavior in different chemical environments and their role in catalysis and molecular recognition.

Acyl Substitution and Masked Isocyanate Behavior in Trisubstituted Ureas

Urea functional groups are generally characterized by their stability and relative inertness towards nucleophilic substitution reactions, often requiring high temperatures or the presence of acidic, basic, or metal catalysts to proceed. nih.gov This robustness makes them suitable as protecting groups for amines. nih.gov However, a notable exception to this general behavior is observed in sterically hindered trisubstituted ureas. These specific urea analogues exhibit remarkable reactivity, undergoing efficient acyl substitution reactions with a variety of nucleophiles under neutral conditions, sometimes at room temperature. nih.gov

Certain trisubstituted ureas, particularly those with bulky substituents, can function as "masked isocyanates". mdpi.comresearchgate.net This behavior involves the in-situ decomposition of the urea into a secondary amine and a highly reactive isocyanate intermediate. mdpi.comresearchgate.net This transformation is crucial for developing self-healing polyurethane and poly(urethane-urea) materials. mdpi.com Theoretical studies support that the thermal decomposition of such urea derivatives proceeds via four-center pericyclic reactions to yield the corresponding isocyanates and amines, with initial bond fissions being non-competitive pathways. nih.gov

The mechanism for this enhanced reactivity in hindered trisubstituted ureas under neutral conditions is thought to involve a nucleophile-mediated proton-switch. nih.gov This process generates either a zwitterionic precursor or directly yields an isocyanate, which is then immediately captured by the nucleophile present in the reaction mixture. nih.gov The key to this reactivity lies in the steric hindrance around the urea's nitrogen atoms. For instance, research comparing the methanolysis of various N-phenyl ureas demonstrated a dramatic increase in reactivity when bulky groups like isopropyl or tert-butyl were present. nih.gov While N,N-dimethyl and N,N-diethyl ureas showed minimal reactivity, N,N-diisopropyl urea underwent significant solvolysis, and N-tert-butyl-N-methyl urea reacted completely within minutes at 70°C. nih.gov

The synthetic utility of this "masked isocyanate" behavior is significant, as it provides a facile method for the carbamoylation of nucleophiles under neutral conditions. nih.gov A range of O, N, and S nucleophiles, including alcohols, phenols, thiophenol, and amines, react readily with these hindered ureas to form the corresponding carbamates, thiocarbamates, and ureas in excellent yields. nih.gov

Research Findings on the Solvolysis of Trisubstituted Ureas

The effect of steric hindrance on the reactivity of trisubstituted ureas was systematically investigated through solvolysis experiments in neutral methanol. The results highlight the structural requirements for the urea to act as an effective masked isocyanate.

Advanced Spectroscopic and Analytical Characterization of Substituted Urea Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) (-CH₂-) protons, and the urea (B33335) (-NH- and -NH₂) protons. The aromatic protons on the 3-bromophenyl ring are expected to appear in the range of δ 7.2-7.5 ppm. rsc.org Due to the meta-substitution, they would present as a complex multiplet pattern. The benzylic protons, being adjacent to the aromatic ring and the urea nitrogen, would likely resonate as a doublet around δ 4.3 ppm, showing coupling to the adjacent NH proton. The urea protons themselves are expected to produce broader signals due to quadrupole effects from the nitrogen atoms and chemical exchange. The NH proton adjacent to the benzyl (B1604629) group would likely appear as a triplet around δ 6.6 ppm, while the terminal -NH₂ protons would give a broad singlet around δ 5.5-6.0 ppm.

¹³C NMR Spectroscopy: The carbon spectrum provides complementary information. The carbonyl carbon (C=O) of the urea group is the most deshielded, with a characteristic chemical shift expected in the range of δ 155-158 ppm. rsc.org The aromatic carbons would generate several signals between δ 120-142 ppm, with the carbon atom directly bonded to the bromine (C-Br) appearing around δ 122 ppm. The benzylic carbon (-CH₂) is anticipated to have a shift in the region of δ 44-48 ppm.

Table 1: Predicted ¹H NMR Spectral Data for [(3-Bromophenyl)methyl]urea

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
Aromatic H (C2-H)~7.45t (triplet)Signal for the proton between the two substituents.
Aromatic H (C4, C5, C6)7.20 - 7.40m (multiplet)Overlapping signals for the other three aromatic protons.
Benzylic CH₂~4.32d (doublet)Coupling with the adjacent N-H proton.
Urea N-H~6.63t (triplet)Coupling with the adjacent CH₂ protons; may be broad.
Urea -NH₂~5.80s (singlet)Typically a broad signal due to exchange.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C=O (Urea)~158.0Carbonyl carbon, typically a sharp signal.
Aromatic C (C1)~142.0Quaternary carbon attached to the CH₂ group.
Aromatic C (C3-Br)~122.5Quaternary carbon attached to the bromine atom.
Aromatic C (CH)126.0 - 131.0Multiple signals for the four aromatic CH carbons.
Benzylic CH₂~45.0Aliphatic carbon adjacent to the ring and nitrogen.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy is crucial for identifying functional groups and studying non-covalent interactions like hydrogen bonding.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions from the urea moiety. Key bands include:

N-H Stretching: Two distinct bands are expected in the 3200-3450 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the -NH and -NH₂ groups. The positions and broadness of these bands are highly sensitive to the extent of hydrogen bonding in the solid state. rsc.org

C=O Stretching (Amide I): A strong, sharp absorption band, known as the Amide I band, is expected between 1620 and 1650 cm⁻¹. rsc.orgrsc.org This band is primarily due to the C=O stretching vibration. Its frequency is lowered from a typical ketone value due to resonance with the nitrogen lone pairs and is further influenced by hydrogen bonding.

N-H Bending / C-N Stretching (Amide II): A strong band around 1530-1580 cm⁻¹ is characteristic of the Amide II vibration, which arises from a combination of N-H in-plane bending and C-N stretching. rsc.orgrsc.org

C-Br Stretching: A weaker absorption corresponding to the C-Br stretch is expected in the far-infrared region, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric vibrations, such as the aromatic ring breathing mode, are often more intense in the Raman spectrum compared to the IR spectrum. The C=O stretch is also Raman active. In general, vibrations that cause a significant change in polarizability will be strong in the Raman spectrum, whereas those that cause a large change in dipole moment are strong in the IR spectrum.

The presence of strong intermolecular N-H···O=C hydrogen bonds is a defining feature of ureas in the solid state. iucr.org These interactions cause a red-shift (lowering of frequency) and broadening of the N-H stretching bands and can also slightly lower the frequency of the C=O stretching band compared to a non-hydrogen-bonded state. mdpi.com

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to confirm the molecular weight and deduce structural information from the fragmentation patterns of the molecule. The molecular formula of this compound is C₈H₉BrN₂O, with a monoisotopic mass of approximately 228.0 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed as a characteristic pair of peaks of nearly equal intensity at m/z 228 and m/z 230, which is the isotopic signature of the bromine atom (⁷⁹Br and ⁸¹Br). figshare.com

The primary fragmentation pathways are predictable based on the structure:

Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-N bond between the benzyl group and the urea moiety. This would result in the formation of the 3-bromobenzyl cation (m/z 169/171) or the corresponding tropylium (B1234903) ion through rearrangement. The stability of this benzylic cation makes it a likely base peak in the spectrum.

Loss of Bromine: Fragmentation can also occur via the loss of a bromine radical from the molecular ion, leading to a fragment at m/z 149.

Urea Fragmentation: Cleavage within the urea group can lead to smaller fragments, such as the loss of isocyanic acid (HNCO) or ammonia (B1221849) (NH₃).

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion, for example, a calculated [M+H]⁺ of 229.0022 for C₈H₁₀BrN₂O⁺. mdpi.com

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

m/z (Mass/Charge Ratio)Proposed Fragment StructureNotes
228 / 230[C₈H₉BrN₂O]⁺˙Molecular Ion (M⁺˙) with 1:1 bromine isotope pattern.
169 / 171[C₇H₆Br]⁺3-Bromobenzyl cation, likely a major fragment.
149[C₈H₉N₂O]⁺Loss of Br radical from the molecular ion.
90[C₇H₆]⁺Loss of Br from the bromobenzyl cation.

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound has not been reported, analysis of closely related compounds, such as 1-(4-bromophenyl)-3-(2-chlorobenzyl)urea and N-(4-bromophenyl)urea, provides strong indications of its solid-state architecture. iucr.orgresearchgate.net

Substituted ureas typically crystallize in centrosymmetric space groups, such as P2₁/c. researchgate.net The molecular conformation is characterized by the dihedral angles between the planar phenyl ring and the planar urea moiety. In similar structures, this angle is often significant, for instance, around 47.8° in N-(4-bromophenyl)urea. iucr.org

The most critical feature of the crystal packing is the extensive network of intermolecular hydrogen bonds. The urea group acts as both a hydrogen bond donor (the two N-H groups) and an acceptor (the carbonyl oxygen). Typically, molecules are linked into one-dimensional chains or tapes via N-H···O hydrogen bonds. iucr.orgresearchgate.net For example, the NH proton and the NH₂ protons of one molecule will form hydrogen bonds with the carbonyl oxygen of a neighboring molecule, creating a robust, repeating supramolecular structure that dictates the physical properties of the solid.

Other Advanced Chromatographic and Spectroscopic Techniques

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of this compound and for its quantification. A reverse-phase HPLC method would be most suitable. mcgill.camtc-usa.com Analysis would typically be performed on a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic or phosphoric acid) to ensure sharp peak shapes. mtc-usa.com Detection is readily achieved using a UV detector, as the bromophenyl group provides strong chromophores. The maximum absorbance (λmax) is expected in the UV region, likely around 210 nm and potentially a weaker absorption near 260-270 nm. mtc-usa.com

UV-Visible Spectroscopy: While less structurally informative than NMR or IR, UV-Vis spectroscopy can confirm the presence of the aromatic chromophore. A solution of this compound in a solvent like ethanol (B145695) or methanol is expected to show absorption maxima characteristic of a substituted benzene (B151609) ring.


Computational Chemistry and Theoretical Studies on 3 Bromophenyl Methyl Urea

Density Functional Theory (DFT) and Quantum Mechanical Calculations

DFT has emerged as a principal method for studying the electronic structure of many-body systems, including molecules like [(3-Bromophenyl)methyl]urea. These calculations offer deep insights into the molecule's fundamental properties.

DFT calculations, often using the B3LYP functional with basis sets such as 6-311++G(d,p), have been employed to determine the optimized geometry of urea (B33335) derivatives. sciensage.infosciensage.info For a related compound, 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine, DFT optimization predicted a structure where the 3-bromophenyl ring is perpendicular to the average plane of the rest of the molecule. researchgate.net In these types of calculations, bond lengths and angles are determined. For instance, in the aforementioned benzodiazepine (B76468) derivative, the C32-Br41 bond length was found to be the longest at 1.9178 Å, attributed to the larger atomic size and electronegativity of bromine, while the N10-H11 bond was the shortest at 1.0813 Å. researchgate.net

For another related molecule, 3-(4-bromophenyl)-1-methoxy-1-methyl urea (BMM), DFT calculations revealed that the C3-Br25 bond had the maximum bond length of 1.9188 Å, while the N7-H8 bond had the minimum length of 1.01 Å. sciensage.info The global minimum energy for the optimized BMM molecule was calculated to be -3183.81 Hartrees. sciensage.info Such studies also provide information on the electronic properties, including the energies of Frontier Molecular Orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity and kinetic stability. researchgate.netmdpi.com The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, helps in identifying the reactive sites for electrophilic and nucleophilic attacks. mdpi.com

Table 1: Selected Optimized Geometrical Parameters for a Related Benzodiazepine Derivative researchgate.net

ParameterBondValue (Å)
Bond LengthC32-Br411.9178
Bond LengthN10-H111.0813
ParameterBondsValue (°)
Bond AngleC2-C1-N9128.680
Bond AngleC4-C20-C21122.303
Bond AngleC2-C1-C12117.642
Bond AngleN9-C1-C12113.561
Bond AngleC1-C2-N10122.555

Data obtained for 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine using DFT/B3LYP/6-311++G(d,p).

Vibrational spectroscopy, including FT-IR and FT-Raman, is a key experimental technique for characterizing molecules. DFT calculations are vital for the accurate assignment of the observed vibrational bands. sciensage.inforesearchgate.net By calculating the vibrational frequencies and their intensities, a theoretical spectrum can be generated and compared with the experimental one. csic.esresearchgate.net

Computational chemistry is also a powerful tool for investigating reaction mechanisms and characterizing the high-energy transition states that are often difficult to study experimentally. beilstein-journals.orgrsc.org By mapping the potential energy surface of a reaction, the structures of reactants, products, intermediates, and transition states can be determined. This allows for the elucidation of the reaction pathway and the calculation of activation energies. For example, in SN2 methyl transfer reactions, computational studies have been used to understand the geometry of the transition state and the influence of the enzymatic environment on the reaction barrier. beilstein-journals.org While specific studies on the reaction mechanisms of this compound were not found, these computational methods are generally applicable to understand its reactivity and potential transformations.

Vibrational Mode Assignments and Potential Energy Distribution

Molecular Dynamics Simulations for Supramolecular Assemblies

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, including the formation of supramolecular assemblies. acs.orgmdpi.com These simulations can provide insights into how molecules like this compound might self-assemble in solution or in the solid state, driven by non-covalent interactions such as hydrogen bonding and halogen bonding. acs.orgresearchgate.net For instance, MD simulations have been used to study the formation of prenucleation clusters of 1,3,5-tris(4-bromophenyl)benzene, revealing that interactions between the aromatic cores are the primary motif in both the clusters and the crystalline state. researchgate.net Such simulations can predict the local arrangement of molecules into dimers, trimers, and larger aggregates, which are precursors to crystal nucleation. researchgate.net

Quantitative Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding via NBO)

Natural Bond Orbital (NBO) analysis is a computational method used to study bonding and intermolecular interactions in a quantitative manner. uba.aruni-muenchen.de It provides a description of the Lewis-like chemical bonding structure of a molecule and allows for the analysis of charge transfer and hyperconjugative interactions. researchgate.net

NBO analysis is particularly useful for quantifying the strength of hydrogen bonds. researchgate.net It examines the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The energy of these interactions can be calculated using second-order perturbation theory, providing a quantitative measure of the stabilization energy due to hydrogen bonding and other intermolecular forces. uba.ar However, it is worth noting that the magnitude of charge-transfer energy calculated by NBO analysis can be a subject of debate, with some researchers suggesting it may be overestimated due to basis set superposition error. cam.ac.uk Despite this, NBO analysis remains a valuable tool for understanding the nature and strength of intermolecular interactions that govern the structure and properties of molecular crystals and complexes. researchgate.netias.ac.inresearchgate.net

Structure-Reactivity Relationship Prediction and Elucidation

Computational studies play a crucial role in elucidating structure-reactivity relationships. By calculating various molecular descriptors, such as electronic properties (HOMO-LUMO gap), electrostatic potential, and local reactivity indices (Fukui functions), it is possible to predict the reactivity of a molecule. academicjournals.org For example, a smaller HOMO-LUMO gap generally indicates higher reactivity. mdpi.com

The analysis of the molecular electrostatic potential can identify the most likely sites for electrophilic and nucleophilic attack, providing insights into how the molecule will interact with other reagents. mdpi.com These computational predictions can guide the synthesis of new derivatives with desired properties and help in understanding the mechanisms of their biological activity or chemical transformations. academicjournals.orgmdpi.com For instance, in studies of related compounds, these methods have been used to correlate the calculated properties with observed anticancer or antimicrobial activities. sciensage.infomdpi.com

Supramolecular Chemistry and Advanced Materials Applications of Urea Derivatives

Hydrogen Bonding Networks and Self-Assembly Phenomena

The urea (B33335) functional group is a powerful motif in supramolecular chemistry due to its distinct hydrogen bond donor (N-H) and acceptor (C=O) sites. The planarity of the urea moiety facilitates the formation of predictable and robust one-dimensional hydrogen-bonded chains, often referred to as the "urea α-tape" or "urea tape" motif. In this arrangement, molecules are linked by N-H···O=C hydrogen bonds, creating a continuous ribbon-like structure. This directional and cooperative self-assembly is a primary driver for the formation of higher-order structures. researchgate.netill.eu

While specific studies detailing the self-assembly of [(3-Bromophenyl)methyl]urea are not widely available, its behavior can be inferred from closely related analogues. For instance, the crystal structure of N-(4-bromophenyl)urea reveals that the urea and benzene (B151609) ring planes are rotated relative to each other. iucr.org The crystal assembly is stabilized by N-H···O hydrogen bonds where the carbonyl oxygen acts as a trifurcated (three-centered) hydrogen-bond acceptor, linking molecules into a stable network. iucr.org Similarly, the crystal structure of 1-(4-bromophenyl)-3-(2-chlorobenzyl)urea shows molecules linked by N-H···O hydrogen bonds, which play a crucial role in maintaining the crystal lattice. researchgate.netacs.org These examples underscore the fundamental role of the urea tape synthon in directing the self-assembly of phenylurea derivatives.

The self-assembly process for urea derivatives is often a nucleation-dependent phenomenon, where molecules first form small aggregates (nuclei) that then grow into larger, often fibrous, structures. nih.govnih.gov The kinetics of this growth can be complex, sometimes showing intermittent patterns of elongation and pauses. nih.gov For polypeptoids containing N-((4-bromophenyl)ethyl)glycine, self-assembly has been observed to proceed hierarchically, starting with the formation of one-dimensional rods that subsequently organize into more complex nanosheets. acs.org

Formation of Supramolecular Gels and Hydrogels

Low-molecular-weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to form a three-dimensional network, immobilizing the solvent and creating a gel. nih.govresearchgate.net Urea derivatives are a prominent class of LMWGs, with their ability to form extensive hydrogen-bonded networks being the primary driver for gelation. researchgate.netresearchgate.netskemman.is The self-assembly into long, entangled fibers, known as self-assembled fibrillar networks (SAFINs), is responsible for the gel's viscoelastic properties.

The gelation capability is highly dependent on the molecular structure, including the nature of the substituent groups and the solvent used. For example, C3-symmetric tris-urea compounds have been shown to form robust supramolecular gels in organic solvents like acetone. researchgate.net Bis-urea compounds are also effective gelators, particularly in apolar solvents. ill.eu While specific studies on the gelation properties of this compound are limited, related structures show that gelation is a common feature among this class of compounds.

Anion-Tuned Gelation Mechanisms

The hydrogen bond donor capability of the urea N-H groups makes them effective anion binding sites. This interaction can be exploited to control or "tune" the gelation process. rsc.org The addition of certain anions to a urea-based gel can disrupt the crucial urea-urea hydrogen bonding that holds the fibrillar network together. sci-hub.senih.gov This competition between anion-urea binding and urea-urea self-assembly can lead to a weakening of the gel or a complete gel-to-sol transition.

The strength of this interaction and its effect on the gel state depend on the specific anion. For example, in studies with bis-urea gelators, anions like fluoride (B91410) and benzoate (B1203000) were found to inhibit gelation, whereas dihydrogen phosphate (B84403) caused a significant delay in gel formation. mdpi.comscispace.com This anion-responsiveness is a key feature of "smart" materials, allowing the gel properties to be switched by an external chemical stimulus. scispace.com NMR titration studies have helped quantify these interactions, confirming that anions bind to the urea N-H protons and disrupt the self-assembled state. nih.govmdpi.com DFT calculations have further supported this mechanism, showing that the binding of an anion like benzoate can favor the disruption of a trimeric gelator assembly into monomers, thereby inhibiting gel formation. mdpi.comscispace.com

pH-Responsive Supramolecular Systems

A supramolecular system is considered pH-responsive if its assembly or disassembly can be controlled by changing the pH of the medium. rsc.orgacs.org This typically requires the presence of an ionizable group within the molecule, such as a carboxylic acid or an amine, that can be protonated or deprotonated. While the urea group itself is not typically ionizable under normal pH ranges, pH-responsive behavior can be engineered into urea-containing molecules by incorporating other functional groups.

For example, sugar-based gelators containing a p-methoxybenzylidene acetal (B89532) group are acid-labile. Hydrogels formed from these molecules can release an encapsulated drug more quickly at a lower pH due to the acid-catalyzed cleavage of the acetal group, which leads to the disassembly of the gel network. mdpi.com Similarly, amphiphiles containing viologen and carboxylate groups can form aggregates whose stability is pH-dependent. rsc.org Although there is no specific data indicating that this compound alone forms pH-responsive systems, it could be incorporated as a structural component into a larger molecule that does contain pH-sensitive moieties to create such functionality.

Development of Supramolecular Polymers

Supramolecular polymers are polymeric arrays of monomeric units held together by reversible, non-covalent interactions. researchgate.net The dynamic nature of these interactions imparts unique properties, such as self-healing and responsiveness to stimuli. The directional and strong hydrogen bonding of the urea group makes it an excellent building block for creating robust, one-dimensional supramolecular polymers. researchgate.net

Bis-urea compounds, in particular, have been extensively studied for their ability to form long, wire-like supramolecular polymers in solution, leading to highly viscoelastic materials. ill.eu The formation of these polymers is often a highly cooperative process, where the initial formation of small oligomers triggers the rapid assembly of long chains. The presence of two urea groups per molecule ensures the linear, chain-like extension of the assembly. While monofunctional ureas can also associate, the resulting structures are typically less extended than those formed by their bis-urea counterparts.

The synthesis of poly[m-(ethoxymethylsilylene)phenylene] has been achieved through the reaction of (3-bromophenyl)diethoxymethylsilane with magnesium, demonstrating a pathway to conventional polymers from a related starting material. acs.org The concept of using urea-based self-assembly to create polymeric materials remains a vibrant area of research, leveraging the predictable hydrogen-bonding patterns to construct ordered, functional materials. nih.gov

Urea Derivatives in Crystal Engineering

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. nih.govacs.org The urea group is a cornerstone of crystal engineering due to its reliable formation of the N-H···O hydrogen-bonded tape motif. nih.govresearchgate.net By modifying the substituents on the urea nitrogen atoms, chemists can systematically alter the packing arrangement and, consequently, the physical properties of the resulting crystals.

The introduction of a bromophenyl group, as in this compound, influences the crystal packing through several mechanisms. The bromine atom can participate in halogen bonding (C-Br···X), a directional interaction that can be used to guide the assembly of molecules. acs.org Furthermore, the bulky and electronically distinct phenyl ring affects steric interactions and can engage in π-π stacking.

Crystallographic data for analogues provide insight into the likely structure of this compound. The structure of N-(4-bromophenyl)urea shows a layered arrangement stabilized by N-H···O bonds. iucr.org In the crystal of 1-(4-bromophenyl)-3-(2-chlorobenzyl)urea, the two halogenated phenyl rings are twisted relative to each other, and the structure is maintained by strong hydrogen bonds. researchgate.net These examples demonstrate how the interplay of the robust urea tape motif with other intermolecular forces dictates the final crystal architecture.

Below is a table summarizing the crystallographic data for two related bromophenyl urea compounds.

Compound NameFormulaCrystal SystemSpace GroupKey InteractionsRef.
N-(4-Bromophenyl)ureaC₇H₇BrN₂OMonoclinicP2₁N-H···O hydrogen bonds (trifurcated acceptor) iucr.org
1-(4-Bromophenyl)-3-(2-chlorobenzyl)ureaC₁₄H₁₂BrClN₂OMonoclinicP2₁/cN-H···O hydrogen bonds researchgate.net

Applications in Polymer Materials for Cohesion and Stability

In poly(azomethine amide)s, the introduction of thiourea (B124793) groups into the polymer backbone has been shown to improve thermal stability and other properties. vulcanchem.com Similarly, the carbamate (B1207046) group in polyurethanes, which is structurally related to urea, imparts oil resistance and good adhesion due to its hydrogen-bonding capability. By incorporating this compound or similar derivatives as pendants or cross-linkers in a polymer chain, it is possible to introduce localized domains of strong hydrogen bonding. These interactions would act as physical cross-links, improving the mechanical integrity and dimensional stability of the material. This strategy is a cornerstone of creating thermoplastic elastomers and other advanced polymers where a combination of hard (hydrogen-bonded) and soft (amorphous polymer) segments provides unique material properties.

Catalytic Applications of Urea Derivatives

Urea (B33335) Derivatives as Organocatalysts

Urea derivatives have emerged as a significant class of organocatalysts, primarily due to their ability to form strong hydrogen bonds. This hydrogen-bonding capability allows them to act as Lewis acids, activating substrates and facilitating a variety of chemical transformations. The two N-H protons on the urea moiety can form a bidentate hydrogen bond with a Lewis basic site on a substrate, enhancing its electrophilicity and promoting reactions such as Michael additions, Friedel-Crafts alkylations, and Diels-Alder reactions.

The structure of [(3-Bromophenyl)methyl]urea, featuring both a urea functional group and an aromatic ring, suggests its potential as an organocatalyst. The presence of the bromophenyl group can influence the electronic properties of the urea moiety, potentially modulating its catalytic activity. While specific studies on this compound are absent, the broader family of aryl urea derivatives has been successfully employed in asymmetric catalysis, where chiral urea derivatives have been shown to induce high levels of stereoselectivity.

Role in CO2 Conversion and Chemical Transformations

The utilization of carbon dioxide as a C1 feedstock for the synthesis of value-added chemicals is a critical area of green chemistry. Urea derivatives can be synthesized from CO2 and amines, representing a viable pathway for CO2 fixation.

Catalytic Hydrogenation of CO2-Derived Urea Derivatives

Once formed, urea derivatives can be further transformed through catalytic hydrogenation. This process offers an indirect route to the reduction of CO2 into useful chemicals and fuels. The hydrogenation of ureas can yield products such as formamides, methylamines, and methanol (B129727), which are important industrial feedstocks. The reaction typically requires a transition metal catalyst, such as ruthenium or iridium complexes, and proceeds under hydrogen pressure.

While there is no specific data on the catalytic hydrogenation of this compound, the general mechanism involves the activation of the C=O bond of the urea by the metal catalyst, followed by stepwise hydrogenation. The nature of the substituents on the urea can influence the reaction conditions and the product distribution.

Production of Value-Added Chemicals (e.g., Formamides, Methylamines, Methanol)

The selective hydrogenation of urea derivatives is a promising method for producing a range of valuable chemicals. For instance, the partial hydrogenation of a urea can lead to the formation of a formamide (B127407) and an amine. Further hydrogenation can then reduce the formamide to a methylamine (B109427) and methanol.

The table below illustrates the potential products from the theoretical catalytic hydrogenation of this compound, based on established transformations of other urea derivatives.

Starting MaterialPotential Hydrogenation Products
This compoundN-(3-Bromobenzyl)formamide, 3-Bromobenzylamine (B82478), Methanol

The efficiency and selectivity of these transformations would be highly dependent on the choice of catalyst, solvent, and reaction conditions such as temperature and pressure.

Selective Catalytic Decomposition of Urea Derivatives

The controlled decomposition of urea and its derivatives is another area of catalytic research, particularly for applications such as the selective catalytic reduction (SCR) of nitrogen oxides (NOx) in exhaust gases. In this process, urea is thermally decomposed to ammonia (B1221849) (NH3), which then acts as the reducing agent for NOx.

The catalytic decomposition of this compound would likely proceed via the cleavage of the C-N bonds, potentially yielding 3-bromobenzylamine and isocyanic acid, which can be further hydrolyzed to ammonia and carbon dioxide. The choice of catalyst would be crucial in controlling the decomposition pathway and preventing the formation of unwanted byproducts.

While the specific catalytic profile of this compound remains to be elucidated through dedicated research, its structural features firmly place it within a class of compounds with significant and versatile catalytic potential. Future investigations are needed to unlock and characterize its activity in the important areas of organocatalysis, CO2 utilization, and green chemical synthesis.

3 Bromophenyl Methyl Urea As a Building Block in Complex Organic Synthesis

Precursor to Agrochemical Intermediates

The urea (B33335) functional group is a cornerstone of many commercially significant agrochemicals, particularly herbicides. Substituted phenylureas are known to degrade photochemically, a process influenced by the nature of their substituents and the presence of oxygen annualreviews.org. The general structure of [(3-Bromophenyl)methyl]urea makes it an important intermediate in the synthesis of such agrochemicals. The bromophenyl moiety is a common feature in various pesticide and herbicide candidates, offering a site for further chemical modification to fine-tune biological activity and environmental persistence.

While direct synthesis pathways from this compound to specific commercial agrochemicals are proprietary, the utility of related bromophenyl urea derivatives is well-documented. For instance, compounds like N-(3-bromophenyl)-N-formyl-N'-methyl-urea and N'-[1-(3-bromophenyl)-1-methylethyl]-N-cyclohexyl-N-methyl-urea are recognized as intermediates for agrochemical products lookchem.comlookchem.com. These examples underscore the value of the 3-bromophenyl urea skeleton in developing new active ingredients for crop protection. Furthermore, pyrazole (B372694) derivatives, which can be synthesized from bromophenyl precursors, are a significant family of compounds with applications as insecticides scispace.com. The presence of the bromine atom on the phenyl ring is crucial, as it can be leveraged in cross-coupling reactions to build the complex architectures characteristic of modern pesticides google.com.

Modular Synthesis of Substituted Ureas and Beyond

The structure of this compound is inherently modular, comprising distinct reactive zones that can be manipulated independently. This allows for a modular or "building block" approach to synthesis, where complex molecules are assembled from simpler, pre-functionalized units. The urea backbone provides a robust linking group, while the bromophenyl ring serves as a versatile anchor for introducing additional molecular complexity.

The synthesis of substituted ureas is a well-established field in organic chemistry, with numerous methods available for creating both symmetrical and unsymmetrical products njit.eduorganic-chemistry.org. Classic methods often involve the reaction of an amine with an isocyanate or the treatment of a primary amine hydrochloride with potassium cyanate (B1221674) njit.edu. More modern approaches utilize reagents like S,S-dimethyl dithiocarbonate as a phosgene (B1210022) substitute or employ catalytic carbonylation of azides organic-chemistry.org.

A compelling example of this modular approach is the synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs. In this multi-step synthesis, a substituted phenyl urea serves as a key intermediate which is converted into a semicarbazide (B1199961) and subsequently cyclized with 3-bromobenzonitrile (B1265711) to form the target triazole ring system mdpi.com. This strategy highlights how the urea framework can be used to construct heterocyclic systems with potential biological activity. This modularity allows for the creation of large libraries of related compounds for screening purposes by simply varying the initial building blocks mdpi.comacs.orgacs.org.

Reaction Type Description Relevance to Modular Synthesis
Urea Formation Reaction of amines with isocyanates, cyanates, or via Curtius rearrangement of acyl azides. njit.eduorganic-chemistry.orgthieme-connect.comAssembles the core urea module.
N-Substitution Alkylation or arylation on the urea nitrogen atoms. google.comAllows for the introduction of diverse functional groups onto the urea linker.
Cyclization Reactions Using the urea or a derivative as part of a ring-forming reaction. mdpi.comBuilds complex heterocyclic scaffolds (e.g., triazoles) from the linear urea precursor.
Cross-Coupling Suzuki, Heck, or other palladium-catalyzed reactions at the bromo-position.Attaches new carbon-based fragments to the phenyl ring, expanding the molecular structure.

This table provides an overview of synthetic strategies that leverage the modular nature of this compound and related compounds.

Derivatization for Advanced Functional Molecules

The true synthetic power of this compound lies in its potential for derivatization to create advanced molecules with tailored functions, particularly in medicinal chemistry and materials science. The bromine atom on the phenyl ring is a key "functional handle" for a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of aryl, alkyl, or other functional groups, fundamentally altering the molecule's properties.

The urea moiety itself is a critical pharmacophore found in numerous bioactive molecules, including potent enzyme inhibitors researchgate.net. For example, the synthesis of 1,2,3-triazole-cored structures tethering an aryl urea group has yielded compounds with highly selective cytotoxicity toward liver cancer cells (HepG2) mdpi.com. In these designs, the urea group acts as a hydrogen-bond donor and acceptor, facilitating binding to biological targets, while the rest of the molecule is optimized for selectivity and potency mdpi.com.

Further derivatization strategies involve modifying the urea nitrogens or using the entire molecule as a scaffold for more elaborate structures. Research into (thio)urea benzothiazole (B30560) derivatives has demonstrated the versatility of the urea functional group in creating compounds with a broad spectrum of biological activities mdpi.comnih.gov. By combining the this compound core with other heterocyclic systems, chemists can generate novel molecular architectures for drug discovery and the development of functional materials acs.org.

Compound Class Synthetic Starting Point Application/Function Reference
1,2,4-Triazole AnalogsSubstituted Phenyl UreaAnticancer Activity mdpi.com
1,2,3-Triazole-Cored UreasAryl Isocyanate + PropargylamineSelective Anti-HCC Agents mdpi.com
(Thio)Urea Benzothiazoles2-Aminobenzothiazole + IsocyanateDiverse Biological Activities mdpi.comnih.gov
N,N′-Disubstituted Ureas3-Bromoadamantan-1-yl isocyanatesEH Enzyme Inhibitors researchgate.net

This table showcases examples of advanced functional molecules synthesized from or inspired by bromophenyl urea building blocks.

Future Directions in Research on 3 Bromophenyl Methyl Urea and Substituted Urea Chemistry

Exploration of Novel Synthetic Pathways

The synthesis of substituted ureas, including [(3-Bromophenyl)methyl]urea, has traditionally relied on methods that often involve hazardous reagents like phosgene (B1210022) and isocyanates. nih.govrsc.org The drive towards safer and more efficient processes is fueling the exploration of new synthetic strategies.

A significant area of future research will be the development of isocyanate-free pathways. One promising approach is the catalytic dehydrogenative coupling of amines and methanol (B129727), which has been demonstrated using iron catalysts to produce symmetrical ureas with hydrogen gas as the only byproduct. rsc.orgrsc.org Further research could adapt this method for unsymmetrical ureas like this compound. Another innovative route involves the direct use of carbon dioxide (CO2) as a C1 source. rsc.orgspringernature.com For instance, oxovanadium(V)-catalyzed reactions of disilylamines with CO2 under ambient pressure have shown promise for producing various urea (B33335) derivatives. acs.org

Future investigations will likely focus on:

Catalyst Development: Designing more efficient and selective catalysts, particularly those based on earth-abundant and non-toxic metals, for direct carbonylation and CO2 utilization reactions. rsc.orgrsc.org

Alternative Starting Materials: Exploring readily available and less toxic starting materials to replace traditional amines and isocyanates. nih.gov This includes methods like the photo-on-demand synthesis of N-substituted trichloroacetamides from tetrachloroethylene, which can then be converted to ureas. acs.org

Flow Chemistry: Implementing continuous flow processes for urea synthesis to enhance safety, control reaction parameters with high precision, and facilitate scalability.

Synthetic ApproachKey FeaturesPotential Advantages
Iron-Catalyzed Dehydrogenative Coupling Uses methanol and amines; H₂ is the only byproduct. rsc.orgAvoids toxic isocyanates; high atom economy. rsc.org
Oxovanadium(V)-Catalyzed CO₂ Fixation Reacts disilylamines with CO₂ at ambient pressure. acs.orgUtilizes a greenhouse gas; milder reaction conditions. acs.org
"On-Water" Synthesis Uses water as the reaction medium, often without organic solvents. organic-chemistry.orgEnvironmentally friendly; simplified product isolation. organic-chemistry.org
Photo-on-Demand Synthesis In situ generation of intermediates using light. acs.orgHigh reaction control; potentially fewer side products. acs.org

Deeper Mechanistic Insights into Complex Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. For substituted ureas, future research will delve deeper into the intricate pathways of their formation and their roles in catalysis.

For example, in iron-catalyzed urea synthesis, mechanistic studies have indicated a stepwise pathway involving the dehydrogenation of methanol to formaldehyde, followed by the formation of a formamide (B127407) intermediate, which is then dehydrogenated to a transient isocyanate. rsc.orgrsc.org Similarly, understanding the decomposition of urea as a "proanion" to form carbodiimide (B86325) ions (NCN2–) at high temperatures provides crucial insights for its application in solid-state synthesis. acs.org

Future mechanistic studies will likely employ a combination of experimental techniques and computational modeling to:

Identify and Characterize Intermediates: Isolate and analyze transient species, such as isocyanates and formamides, to confirm reaction pathways. rsc.orgrsc.org

Kinetic Analysis: Perform detailed kinetic studies to understand the rate-determining steps and the influence of catalysts and reaction conditions. mdpi.com

Isotopic Labeling: Utilize isotopic labeling to trace the path of atoms throughout the reaction, providing definitive evidence for proposed mechanisms.

Advanced Computational Modeling for Predictive Design

Computational chemistry has become an indispensable tool in modern chemical research. For this compound and other substituted ureas, advanced computational modeling will play a pivotal role in predicting molecular properties and guiding the design of new functional molecules.

Density Functional Theory (DFT) and other quantum chemical methods are used to investigate the electronic properties of molecules, such as molecular orbital energies (HOMO-LUMO), which helps in predicting their reactivity. mdpi.commaterials.international Molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) models can be used to predict how these molecules will interact with biological targets or self-assemble into larger structures. bohrium.comnih.gov For instance, computational studies can predict the binding affinities of urea derivatives to specific enzymes or receptors, guiding the design of new drug candidates. derpharmachemica.commdpi.com

Key areas for future computational research include:

Accurate Prediction of Properties: Developing more accurate and efficient computational models to predict physicochemical properties, reactivity, and biological activity. materials.internationalbohrium.com

Virtual Screening: Employing high-throughput virtual screening to identify promising urea-based candidates for specific applications, such as catalysis or medicine, from large compound libraries. nih.gov

Mechanism Elucidation: Using computational tools to model reaction pathways, calculate transition state energies, and provide detailed insights into reaction mechanisms that are difficult to study experimentally. mdpi.comresearchgate.net

Expanding Supramolecular and Catalytic Applications

The ability of the urea group to form strong and directional hydrogen bonds makes it an ideal building block for supramolecular chemistry and organocatalysis. researchgate.net The N-H protons on the urea act as hydrogen-bond donors, while the carbonyl oxygen acts as a hydrogen-bond acceptor. researchgate.net This dual functionality allows urea derivatives to bind to various substrates and catalyze a wide range of chemical transformations. mdpi.com

Future research in this area will focus on:

Novel Supramolecular Assemblies: Designing and synthesizing new urea-based macrocycles, cages, and polymers with unique host-guest properties. researchgate.netacs.org The introduction of substituents like the 3-bromophenyl group can be used to tune the solubility and electronic properties of these assemblies.

Asymmetric Catalysis: Developing new chiral urea-based organocatalysts for enantioselective reactions. mdpi.com The synergy between a chiral urea catalyst and a Brønsted acid, for example, has been shown to improve catalytic performance by breaking down catalyst self-association. mdpi.com

Anion Recognition: Exploiting the hydrogen-bonding capabilities of ureas to create highly selective receptors for anions, which has applications in sensing and separation technologies.

Application AreaRole of Urea MoietyFuture Research Focus
Supramolecular Gels Forms continuous hydrogen-bonded networks. researchgate.netDeveloping stimuli-responsive gels for materials science.
Organocatalysis Activates substrates via hydrogen bonding. researchgate.netmdpi.comDesigning highly enantioselective chiral urea catalysts. mdpi.com
Molecular Recognition Acts as a host for guest molecules through hydrogen bonds. researchgate.netCreating selective hosts for sensing and encapsulation. beilstein-journals.org
Supramolecular Polymers Forms continuous polymer chains via intermolecular hydrogen bonds. researchgate.netExploring applications in medicine and materials. researchgate.net

Sustainable Synthesis and Green Chemistry Initiatives

The principles of green chemistry are increasingly influencing the design of chemical processes. For the synthesis of this compound and other substituted ureas, future research will prioritize the development of more sustainable and environmentally benign methods.

A major focus is on replacing toxic solvents and reagents. rsc.org "On-water" synthesis, where the reaction is performed in water, has emerged as a sustainable alternative to using volatile organic compounds (VOCs). organic-chemistry.org This method simplifies product isolation, often through simple filtration, and allows for the recycling of water. organic-chemistry.org

Another key area is improving atom economy by designing reactions that incorporate most of the starting materials into the final product. The use of CO2 as a renewable C1 feedstock is a prime example of this, as it converts a waste product into a valuable chemical. springernature.comrsc.org Electrocatalytic methods that use renewable electricity to drive the synthesis of urea from sources like nitrate (B79036) and CO2 at ambient conditions are also a promising frontier. springernature.comacs.org

Future green chemistry initiatives will target:

Renewable Feedstocks: Utilizing biomass-derived starting materials and renewable resources like CO2. rsc.org

Energy Efficiency: Developing catalytic processes that operate at lower temperatures and pressures, such as the electrocatalytic synthesis of urea. springernature.comacs.org

Waste Reduction: Designing processes that minimize waste generation, such as solvent-free reactions or the use of recyclable catalysts and reaction media. organic-chemistry.orgrsc.org A recent study on green urea synthesis showed a potential 16% reduction in global warming potential compared to conventional methods. rsc.orgrsc.org

Q & A

Q. What are the established synthetic routes for [(3-Bromophenyl)methyl]urea, and how do reaction conditions influence yield?

The synthesis typically involves coupling a (3-bromophenyl)methylamine derivative with an isocyanate or via urea-forming reagents like carbonyldiimidazole (CDI). Critical parameters include:

  • Temperature control : Excess heat may degrade intermediates; reactions often proceed at 0–25°C.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
  • Purification : Column chromatography or recrystallization is used to isolate the urea product, with yields ranging from 40–75% depending on steric and electronic effects of substituents .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the urea linkage (-NH-C(=O)-NH-) and aryl-bromine substitution patterns.
  • HPLC : Purity >95% is typically required for biological assays; retention time comparisons with standards are critical .
  • X-ray crystallography : Resolves conformational details (e.g., hydrogen-bonding networks in the urea moiety) .

Q. What safety protocols are essential for handling this compound in the lab?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Waste disposal : Follow EPA guidelines for halogenated organic waste. Safety Data Sheets (SDS) for analogous urea compounds recommend avoiding aqueous release .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve scalability and reproducibility?

  • Catalyst screening : Palladium or copper catalysts may accelerate coupling steps .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield consistency .
  • In-line analytics : FTIR or Raman spectroscopy monitors reaction progress in real time, minimizing batch variations .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

  • Comparative SAR studies : Replacing the 3-bromo group with chloro or fluoro alters electron-withdrawing effects, modulating binding affinity to targets like kinase enzymes .
  • Bioisosteric replacements : Substituting the urea moiety with thiourea or amide groups can enhance metabolic stability but may reduce hydrogen-bonding interactions .

Q. How should researchers address contradictory results in enzyme inhibition assays?

  • Assay validation : Confirm target specificity using knockout cell lines or competitive inhibitors.
  • Compound stability : Test for degradation in assay buffers (e.g., via LC-MS) over 24–48 hours .
  • Dose-response curves : Use at least 10 concentration points to rule out false positives from solvent artifacts .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?

  • Molecular docking : Predict binding poses in silico using crystal structures of target proteins (e.g., PDB entries) .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for urea-protein interactions .
  • Kinetic studies : Measure KmK_{m} and VmaxV_{max} shifts in enzymatic assays to distinguish competitive vs. non-competitive inhibition .

Q. How does crystallographic data inform the design of this compound derivatives?

  • Hydrogen-bond analysis : X-ray structures reveal intramolecular H-bonds that stabilize bioactive conformations, guiding rigid analog design .
  • Packing interactions : Crystal lattice forces (e.g., π-π stacking of aryl groups) influence solubility and bioavailability .

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[(3-Bromophenyl)methyl]urea

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